(S)-sulforaphane mechanism of action in cancer cells
(S)-sulforaphane mechanism of action in cancer cells
An In-Depth Technical Guide to the Multimodal Anti-Cancer Mechanisms of (S)-Sulforaphane
Abstract
(S)-Sulforaphane (SFN), a naturally occurring isothiocyanate derived from cruciferous vegetables like broccoli, has emerged from a dietary phytochemical to a potent, multi-target agent in oncology research.[1][2] Its demonstrated ability to selectively induce cytotoxicity in malignant cells while leaving normal cells largely unharmed makes it a compelling candidate for cancer chemoprevention and therapy.[2][3] This technical guide provides an in-depth exploration of the core molecular mechanisms through which SFN exerts its anti-cancer effects. We will dissect its role in activating the Nrf2 antioxidant response, its function as a histone deacetylase (HDAC) inhibitor, its capacity to induce apoptosis and cell cycle arrest, and its impact on angiogenesis and metastasis. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also actionable experimental protocols and pathway visualizations to facilitate further investigation into this promising molecule.
The Nrf2-Mediated Cytoprotective Response
One of the most extensively characterized mechanisms of SFN is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5]
Mechanism of Action: SFN, being an electrophile, covalently modifies specific cysteine residues on Keap1 (notably Cys151).[5][6] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of newly synthesized Nrf2.[5] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This transcriptional program upregulates a suite of cytoprotective proteins, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1], Glutathione S-transferases [GSTs]) and antioxidant proteins (e.g., Heme oxygenase-1 [HO-1]), which enhance the cell's ability to neutralize carcinogens and reactive oxygen species (ROS).[1][3] This robust cytoprotective response is a cornerstone of SFN's chemopreventive activity.[5][7]
Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay
This protocol outlines a method to quantify the activation of the Nrf2 transcriptional pathway in response to SFN treatment.
-
Cell Culture & Transfection:
-
Plate cancer cells (e.g., HepG2) in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with two plasmids using a lipid-based transfection reagent:
-
An ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a firefly luciferase gene).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Incubate for 24 hours post-transfection.
-
-
SFN Treatment:
-
Replace the medium with fresh medium containing various concentrations of SFN (e.g., 0, 1, 5, 10, 20 µM). Include a positive control (e.g., another known Nrf2 activator) and a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 12-24 hours. The optimal time should be determined empirically.
-
-
Lysis and Luminescence Measurement:
-
Wash cells once with 1X PBS.
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system. Transfer 20 µL of cell lysate to a 96-well luminometer plate.
-
Measure firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Express the results as "fold induction" relative to the vehicle-treated control cells.
-
Causality Check: The dose-dependent increase in the firefly/Renilla ratio directly correlates with the transcriptional activation of the ARE, providing a quantitative measure of Nrf2 pathway activation by SFN.
-
Epigenetic Reprogramming via Histone Deacetylase (HDAC) Inhibition
Beyond its effects on cytoprotective pathways, SFN functions as a potent epigenetic modulator by inhibiting histone deacetylase (HDAC) activity.[4][8][9] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.
Mechanism of Action: SFN and its metabolites act as non-competitive HDAC inhibitors.[8][10] By inhibiting HDACs, SFN prevents the removal of acetyl groups from histone tails. This leads to a state of histone hyperacetylation, which relaxes the chromatin structure and makes it more accessible to transcription factors.[8] Consequently, tumor suppressor genes that were previously silenced, such as p21WAF1/CIP1 and the pro-apoptotic gene Bax, are re-expressed.[8][9] This re-expression contributes significantly to SFN's ability to induce cell cycle arrest and apoptosis.[4][9]
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of SFN on HDAC enzyme activity using nuclear extracts.
-
Preparation of Nuclear Extracts:
-
Culture a large batch of cancer cells (e.g., HCT116, PC-3) and harvest by scraping.
-
Use a nuclear extraction kit to isolate nuclear proteins according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
-
HDAC Activity Assay:
-
Use a commercially available fluorometric HDAC activity assay kit.
-
In a 96-well black plate, add nuclear extract (e.g., 10 µg) to each well.
-
Add SFN at various concentrations. Include a vehicle control (DMSO) and a potent HDAC inhibitor as a positive control (e.g., Trichostatin A, TSA).
-
Add the fluorogenic HDAC substrate provided in the kit. This substrate is typically an acetylated lysine side chain linked to a fluorophore.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Signal Development and Measurement:
-
Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for 15-20 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no nuclear extract).
-
Calculate the percentage of HDAC inhibition for each SFN concentration relative to the vehicle control.
-
Plot the percent inhibition against SFN concentration to determine the IC50 value.
-
Self-Validation: The inclusion of TSA as a positive control validates that the assay system is responsive to known HDAC inhibitors. A dose-dependent decrease in fluorescence with increasing SFN concentration confirms its inhibitory action.
-
Induction of Programmed Cell Death (Apoptosis)
SFN is a potent inducer of apoptosis in a wide range of cancer cell lines.[4][11] It can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[12]
Mechanism of Action:
-
ROS Generation: SFN can increase the levels of reactive oxygen species (ROS) within cancer cells.[13][14] While SFN activates antioxidant pathways in normal cells, the pro-oxidant effect in cancer cells can overwhelm their redox capacity, leading to oxidative stress, DNA damage, and mitochondrial dysfunction.[13]
-
Mitochondrial Pathway (Intrinsic): SFN modulates the balance of the Bcl-2 family of proteins, increasing the expression of pro-apoptotic members like Bax and decreasing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL.[1][15] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the formation of the apoptosome, which activates the initiator caspase-9.[12][16]
-
Caspase Cascade: Both caspase-9 (intrinsic) and caspase-8 (extrinsic) activation lead to the cleavage and activation of the executioner caspase, caspase-3.[14] Active caspase-3 cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis.[13]
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol provides a sensitive method for detecting the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Plating and Treatment:
-
Plate cancer cells (e.g., PANC-1, MDA-MB-231) in a 96-well white-walled, clear-bottom plate.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of SFN (e.g., 0-50 µM) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Procedure:
-
Use a commercial luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7).
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® reagent directly to each 100 µL of cell culture medium in the wells. The reagent contains a luminogenic caspase-3/7 substrate and a cell-lysing agent.
-
Mix contents by gentle orbital shaking for 1 minute.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium but no cells).
-
Express results as fold-change in luminescence relative to the vehicle-treated control.
-
Rationale: The assay substrate contains the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and caspase-7. This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7, providing a robust and quantitative measure of apoptosis induction.
-
Regulation of the Cell Cycle
A key anti-proliferative effect of SFN is its ability to induce cell cycle arrest, preventing cancer cells from dividing.[4] This arrest typically occurs at the G1/S or G2/M checkpoints, depending on the cell type and SFN concentration.[1][12]
Mechanism of Action:
-
G2/M Arrest: SFN has been shown to cause G2/M arrest by downregulating key proteins like Cyclin B1.[1][17] This prevents the formation of the active Cyclin B1/Cdk1 complex, which is essential for entry into mitosis.
-
G1 Arrest: SFN can induce G1 arrest by downregulating Cyclin D1 and increasing the expression of cyclin-dependent kinase inhibitors (CKIs) like p21WAF1/CIP1.[1] The upregulation of p21 is a direct consequence of SFN's HDAC inhibitory activity. p21 then binds to and inhibits Cyclin E/Cdk2 complexes, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[18] Hypophosphorylated Rb remains bound to the transcription factor E2F-1, blocking the expression of genes required for S-phase entry.[18]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Culture and Treatment:
-
Seed 1-2 x 106 cells in 6-well plates and allow them to attach.
-
Treat cells with SFN (and vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells.
-
Store fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing Propidium Iodide and RNase A). RNase A is critical to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity. The x-axis represents DNA content.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
-
Trustworthiness: Comparing the cell cycle distribution of SFN-treated samples to the vehicle control will reveal accumulations in specific phases (e.g., an increased G2/M peak), providing direct evidence of cell cycle arrest. An increased Sub-G1 peak corroborates apoptosis data.
-
Inhibition of Angiogenesis and Metastasis
For a tumor to grow beyond a minimal size and to metastasize, it must develop a new blood supply (angiogenesis) and its cells must gain the ability to invade surrounding tissues.[19] SFN has been shown to interfere with both of these critical processes.[1][19]
Mechanism of Action:
-
Anti-Angiogenesis: SFN can suppress the expression of key pro-angiogenic factors. It has been shown to inhibit the STAT3/HIF-1α/VEGF signaling pathway.[20] By suppressing Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), SFN reduces the signals that cancer cells send to stimulate the formation of new blood vessels.[1][20] In endothelial cells themselves, SFN can inhibit viability, migration, and tube formation, all essential steps in angiogenesis.[20]
-
Anti-Metastasis: SFN can inhibit the migration and invasion of cancer cells.[6][19] One mechanism is through the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[19] These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cells to invade local tissue and enter the bloodstream.[19]
Experimental Protocol: Endothelial Cell Tube Formation Assay
This in vitro assay models the final step of angiogenesis, where endothelial cells form capillary-like structures.
-
Preparation of Conditioned Medium:
-
Culture cancer cells (e.g., HepG2) to 70% confluency.
-
Treat the cells with SFN or vehicle control in serum-free medium for 24 hours.
-
Collect this "conditioned medium," which contains the secreted factors (including VEGF) from the cancer cells. Centrifuge to remove cell debris.
-
-
Matrigel Coating:
-
Thaw Matrigel (a basement membrane matrix) on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Endothelial Cell Seeding:
-
Harvest human umbilical vein endothelial cells (HUVECs).
-
Resuspend HUVECs in the conditioned medium collected in step 1.
-
Seed 1.5-2.0 x 104 HUVECs onto the polymerized Matrigel in each well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-12 hours.
-
Monitor the formation of capillary-like networks (tubes) using a light microscope.
-
Capture images at a fixed time point.
-
-
Quantification:
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Measure parameters such as total tube length, number of nodes, and number of meshes.
-
Causality Check: A significant reduction in tube formation by HUVECs cultured in conditioned medium from SFN-treated cancer cells, compared to control, demonstrates that SFN inhibits the pro-angiogenic signaling from the cancer cells.
-
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of SFN are dose-dependent and vary across different cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MIA PaCa-2 | Pancreatic | ~25-50 | 48 | [13] |
| PANC-1 | Pancreatic | ~25-50 | 48 | [13] |
| HepG2 | Liver | 22 | 72 | |
| MDAH 2774 | Ovarian | ~8 | 72 | [18] |
| SkOV-3 | Ovarian | ~8 | 72 | [18] |
| UPCI-SCC-172 | Oral Squamous | <30 | 48 | [21] |
Conclusion and Future Directions
(S)-Sulforaphane stands out as a remarkable phytochemical due to its pleiotropic effects on cancer cells. It simultaneously targets multiple, often dysregulated, cellular pathways, including redox homeostasis (Nrf2), epigenetic regulation (HDAC inhibition), programmed cell death (apoptosis), and cell division (cell cycle). Furthermore, its ability to inhibit angiogenesis and metastasis addresses key aspects of tumor progression and lethality.[1][19] The convergence of these mechanisms makes SFN a robust anti-cancer agent with potential for both prevention and therapeutic application.[22]
Ongoing research and clinical trials continue to explore the efficacy of SFN, often as broccoli sprout extract, in various cancer settings, including prostate and lung cancer.[23][24][25] Future work will likely focus on optimizing delivery systems to improve bioavailability, exploring synergistic combinations with conventional chemotherapeutics, and further elucidating its impact on the tumor microenvironment and cancer stem cells.[6][16] The multifaceted nature of SFN's mechanism of action provides a strong scientific foundation for its continued development as a cornerstone of a precision nutrition strategy in oncology.
References
-
Myzak, M.C., et al. (2004). Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apc-minus mice. The FASEB Journal. Available at: [Link]
-
Pledgie-Tracy, A., et al. (2007). Sulforaphane induces cell type–specific apoptosis in human breast cancer cell lines. Molecular Cancer Therapeutics. Available at: [Link]
-
Anwar, S., et al. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers in Pharmacology. Available at: [Link]
-
Su, X., et al. (2018). Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Afrin, S., et al. (2023). Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells. Frontiers in Oncology. Available at: [Link]
-
Carnomed. (n.d.). Sulforaphane can destroy cancer cells. Carnomed. Available at: [Link]
-
Wang, L., et al. (2022). Randomized Phase II Clinical Trial of Sulforaphane in Former Smokers at High Risk for Lung Cancer. Cancer Prevention Research. Available at: [Link]
-
Ho, E., et al. (2009). Dietary sulforaphane, a histone deacetylase inhibitor for cancer prevention. The Journal of Nutrition. Available at: [Link]
-
Yao, Y., et al. (2017). Sulforaphane exerts anti-angiogenesis effects against hepatocellular carcinoma through inhibition of STAT3/HIF-1α/VEGF signalling. Scientific Reports. Available at: [Link]
-
Al-Dabhani, K., et al. (2022). Efficacy and tolerability of sulforaphane in the therapeutic management of cancers: a systematic review of randomized controlled trials. Frontiers in Oncology. Available at: [Link]
-
Kensler, T.W., et al. (2011). Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane. Topics in Current Chemistry. Available at: [Link]
-
Myzak, M.C., et al. (2004). Histone deacetylase inhibition by metabolites of sulforaphane. Cancer Research. Available at: [Link]
-
Gamet-Payrastre, L., et al. (2000). Mechanism of sulforaphane-induced cell cycle arrest and apoptosis in human colon cancer cells. Nutrition and Cancer. Available at: [Link]
-
Suganuma, H., et al. (2016). Sulforaphane enhances apoptosis induced by Lactobacillus pentosus strain S-PT84 via the TNFα pathway in human colon cancer cells. Experimental and Therapeutic Medicine. Available at: [Link]
-
Myzak, M.C., et al. (2005). In vivo inhibition of histone deacetylase by sulforaphane. Proceedings of the American Association for Cancer Research. Available at: [Link]
-
Singh, S.V., et al. (2022). Sulforaphane inhibits histone deacetylase causing cell cycle arrest and apoptosis in oral squamous carcinoma cells. Medical Journal Armed Forces India. Available at: [Link]
-
Rutz, J., et al. (2019). Nrf2 targeting by sulforaphane: A potential therapy for cancer treatment. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Chen, M., et al. (2018). Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer. International Journal of Oncology. Available at: [Link]
-
Bryant, C.S., et al. (2010). Sulforaphane induces cell cycle arrest by protecting RB-E2F-1 complex in epithelial ovarian cancer cells. Molecular Cancer. Available at: [Link]
-
Kensler, T.W., et al. (2013). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Annals of the New York Academy of Sciences. Available at: [Link]
-
IT Medical Team. (2019). Sulforaphane Inhibits Liver Cancer Cell Growth and Angiogenesis. IT Medical Team. Available at: [Link]
-
Abbaoui, B., et al. (2017). The role of Sulforaphane in cancer chemoprevention and health benefits: a mini-review. Journal of Nutritional Medicine and Diet Care. Available at: [Link]
-
Leite, M.F.F., et al. (2023). Sulforaphane: An emergent anti-cancer stem cell agent. Frontiers in Oncology. Available at: [Link]
-
Elkashty, O., et al. (2021). Sulforaphane as a Promising Natural Molecule for Cancer Prevention and Treatment. Current Medical Science. Available at: [Link]
-
Chen, K.S., et al. (2023). Sulforaphane in cancer precision medicine: from biosynthetic origins to multiscale mechanisms and clinical translation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Anwar, S., et al. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers in Pharmacology. Available at: [Link]
-
Cancer Research UK. (2022). A trial looking at the effect of sulforaphane on prostate cancer (ESCAPE). Cancer Research UK. Available at: [Link]
-
Kamal, M.M., et al. (2020). Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems. Archives of Pharmacal Research. Available at: [Link]
-
Razis, A.F.A., et al. (2015). Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. Medicines. Available at: [Link]
-
Leite, M.F.F., et al. (2023). Sulforaphane: An emergent anti-cancer stem cell agent. Frontiers in Oncology. Available at: [Link]
-
Al-Ishaq, R.K., et al. (2022). Sulforaphane causes apoptosis and cell cycle arrest. ResearchGate. Available at: [Link]
-
Oregon State University. (2015). Beyond prevention: Sulforaphane may find possible use for cancer therapy. ScienceDaily. Available at: [Link]
Sources
- 1. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Sulforaphane in cancer chemoprevention and health benefits: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Anticancer properties of sulforaphane: current insights at the molecular level [frontiersin.org]
- 5. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane in cancer precision medicine: from biosynthetic origins to multiscale mechanisms and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apc-minus mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary sulforaphane, a histone deacetylase inhibitor for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sulforaphane enhances apoptosis induced by Lactobacillus pentosus strain S-PT84 via the TNFα pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]
- 14. carnomed.sk [carnomed.sk]
- 15. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of sulforaphane-induced cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforaphane induces cell cycle arrest by protecting RB-E2F-1 complex in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sulforaphane exerts anti-angiogenesis effects against hepatocellular carcinoma through inhibition of STAT3/HIF-1α/VEGF signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulforaphane inhibits histone deacetylase causing cell cycle arrest and apoptosis in oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sciencedaily.com [sciencedaily.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cancerresearchuk.org [cancerresearchuk.org]
